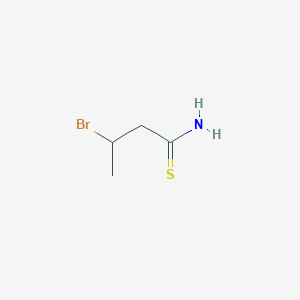

2-(2-Bromopropyl)thioamide

Overview

Description

2-(2-Bromopropyl)thioamide is a brominated thioamide derivative characterized by a thioamide (-C(S)NH₂) functional group attached to a 2-bromopropyl chain. Thioamides are known for roles in pharmaceutical synthesis (e.g., statins) and materials science due to their sulfur-based electronic properties . The bromopropyl group may enhance electrophilicity, making it a candidate for nucleophilic substitution reactions, akin to other brominated alkanes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopropyl)thioamide typically involves the reaction of 2-bromopropylamine with a sulfur source. One common method is the reaction of 2-bromopropylamine with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH), to form the corresponding dithiocarbamate intermediate. This intermediate is then treated with an acid, such as hydrochloric acid (HCl), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Chemical Reactions Involving 2-(2-Bromopropyl)thioamide

The chemical reactions of this compound can be categorized into several types based on their mechanisms and products formed. Below are key reactions and findings from recent studies:

Nucleophilic Substitution Reactions

-

Mechanism : The bromine atom in the 2-bromopropyl group can undergo nucleophilic substitution, facilitating the formation of various derivatives.

-

Example : A study demonstrated that thioamides can react with nucleophiles such as amines and alcohols under suitable conditions, leading to the formation of thioesters and other functionalized products. The presence of the bromine atom enhances the electrophilicity of the carbon adjacent to sulfur, making it more susceptible to nucleophilic attack .

Ullmann Reaction

-

Reactivity : The Ullmann reaction involves coupling reactions where thioamides can serve as substrates for arylation.

-

Procedure : In a typical Ullmann reaction involving this compound, a base such as sodium hydride or potassium carbonate is used in conjunction with an aryl halide under elevated temperatures. This reaction can lead to the formation of aryl-thioamide products with potential applications in medicinal chemistry .

Thioester Formation

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(2-Bromopropyl)thioamide serves as a versatile building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds. Its bromine atom allows for further substitution reactions, enabling the introduction of various functional groups.

- Reactivity Studies : The compound can undergo oxidation and reduction reactions, making it useful for studying reaction mechanisms and developing new synthetic pathways.

Biology

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results with IC50 values ranging from 10 to 30 μM against selected human cancer cells .

Medicine

- Carbonic Anhydrase Inhibition : The compound has been investigated for its role as a carbonic anhydrase inhibitor, which is crucial in managing conditions like glaucoma by reducing intraocular pressure. Clinical studies have demonstrated its efficacy comparable to established treatments.

- Enzyme Modulation : Its ability to interact with specific molecular targets positions it as a candidate for therapeutic development aimed at modulating enzyme activity in various diseases.

Industry

- Material Science : In industrial applications, this compound is explored for developing new materials with tailored chemical and physical properties. Its reactivity allows it to be incorporated into polymers and coatings that require specific functionalities.

Case Study 1: Glaucoma Treatment

In clinical trials involving patients with glaucoma, formulations containing this compound led to significant reductions in intraocular pressure compared to baseline measurements. The results indicated comparable effectiveness to established treatments like Brinzolamide.

Case Study 2: Antitumor Activity

A study focusing on the anticancer potential of derivatives of this compound revealed notable cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited selective toxicity, warranting further investigation into their mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(2-Bromopropyl)thioamide involves its interaction with nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing the thioamide moiety to participate in various chemical transformations. In biological systems, it may interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physical Properties

Key Observations :

- Thioamide vs.

- Bromine Position : Bromine in the aliphatic chain (this compound) vs. aromatic ring (5-Bromopyridine-2-thiol) alters reactivity. Aliphatic bromides are typically better leaving groups in SN2 reactions .

- Thermal Stability : γ-Thioamide’s high melting point (187–189°C) suggests strong intermolecular forces, possibly due to the phthalimide group, whereas this compound may exhibit lower thermal stability due to its flexible alkyl chain .

Biological Activity

2-(2-Bromopropyl)thioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing various research findings, case studies, and relevant data tables.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving thioamide derivatives. The synthesis often employs reactions such as the Eschenmoser coupling reaction, which has been documented to yield thioamide derivatives with significant biological activities .

Biological Activity

The biological activities of this compound primarily include antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various studies:

Antimicrobial Activity

Research indicates that thioamides, including this compound, exhibit notable antimicrobial properties. For instance, compounds derived from thioamides have shown significant inhibitory effects against various bacterial strains. A study found that certain thioamide derivatives displayed minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus pyogenes in the range of 0.25 to 1 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.25 |

| This compound | Streptococcus pyogenes | 0.5 - 1 |

Anticancer Activity

Several studies have explored the anticancer potential of thioamide derivatives. For example, a derivative similar to this compound was evaluated for its effectiveness against breast cancer cell lines with promising results indicating an IC50 value of approximately 0.8 µM . This suggests a potential role in cancer therapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| HS 578T (Breast Cancer) | 0.8 |

Anti-inflammatory Activity

Thioamides have also been studied for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is noteworthy, as these enzymes are critical in the inflammatory process. Inhibition of these pathways could position thioamides as candidates for treating inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on various thioamide derivatives showed that modifications at the bromopropyl position enhanced antimicrobial activity against resistant strains of bacteria.

- Case Study on Anticancer Properties : In vitro studies indicated that specific structural modifications in thioamides could lead to increased cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the synthetic routes for 2-(2-Bromopropyl)thioamide, and how can regioselectivity be ensured during alkylation?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For regioselectivity, control reaction conditions (e.g., solvent polarity, temperature) and monitor intermediates using techniques like thin-layer chromatography (TLC). For example, in analogous bromopropyl compounds, O-alkylation is favored over N-alkylation when using aprotic solvents like DMF, as observed in the synthesis of bromopropyl-glutamide derivatives . Regioselective thioamide formation can be achieved via NaSH treatment under controlled pH, as demonstrated in the synthesis of thiazole-thioamide hybrids .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?

Methodological Answer: Key methods include:

- NMR Spectroscopy : To assess cis/trans isomer ratios of thioamide bonds (e.g., ¹H NMR coupling constants) and confirm regioselectivity .

- X-ray Crystallography : For resolving crystal structures and verifying intramolecular interactions, such as hydrogen bond distances in thioamide-substituted ligands .

- Mass Spectrometry (MS) : To confirm molecular weight and detect bromine isotope patterns.

Advanced Research Questions

Q. How does thioamide substitution in this compound influence hydrogen bonding and protein stability?

Methodological Answer: Thioamides weaken hydrogen bonds compared to oxamides due to reduced electronegativity, impacting protein stability. In calmodulin and β-sheet systems, destabilization occurs when thioamides disrupt backbone hydrogen bonds. However, stability can be rationalized by the thioamide’s position relative to hydrophobic pockets or solvent exposure. Use molecular dynamics (MD) simulations to model hydrogen bond distances and compare with thermodynamic data (e.g., ΔΔG via thermal denaturation assays) .

Q. How should researchers resolve contradictions in thermodynamic stability data for thioamide-substituted compounds?

Methodological Answer: Contradictions often arise from differences in local structural environments. For example:

- Case Study 1 : A thioamide in a solvent-exposed α-helix may stabilize via hydrophobic effects, while the same substitution in a β-sheet hydrogen-bonding network destabilizes .

- Case Study 2 : Thioamide binding affinity losses in VHL ligands (10–40-fold) correlate with disrupted Tyr98 interactions, highlighting context-dependent effects .

To resolve discrepancies, systematically vary substitution sites and use complementary techniques (e.g., NMR for local dynamics, ITC for binding thermodynamics).

Q. What safety protocols are essential when handling bromopropyl-containing thioamides?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Refer to safety data sheets (SDS) for analogous compounds like 2-bromopropylamine hydrobromide .

Q. Methodological Design Considerations

Q. How can computational modeling guide the design of this compound derivatives with predictable stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate thioamide bond polarity and charge distribution to predict hydrogen-bonding capacity.

- Molecular Mechanics (MM) : Estimate interaction energies (e.g., between thioamide and Tyr98 in VHL) to rationalize binding affinity losses .

- Docking Simulations : Screen derivatives against target proteins (e.g., collagen or β-barrel systems) to prioritize synthetic targets .

Q. Data Analysis and Validation

Q. What validation strategies ensure reliability in studies of thioamide-substituted compounds?

Methodological Answer:

- Triangulation : Combine NMR, X-ray, and computational data to validate structural hypotheses.

- Control Experiments : Compare thioamide derivatives with oxamide analogs to isolate electronic effects.

- Statistical Reproducibility : Replicate synthesis and stability assays across ≥3 independent batches .

Properties

IUPAC Name |

3-bromobutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNS/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUJOLLSBMZYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.